2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
Description
2-Fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluoro-substituted aromatic ring and a cyclopropane-containing side chain.
Properties
IUPAC Name |
2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXSUPYYYOYYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 1-(hydroxymethyl)cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 2-fluoro-N-((1-(carboxymethyl)cyclopropyl)methyl)benzamide.
Reduction: 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of the target compound and its analogs:
Key Differences and Implications
Aromatic Substitution Patterns :
- The target compound ’s 2-fluoro group offers electronic modulation (e.g., increased electron-withdrawing effects) compared to the 3-methyl group in or chlorine/trifluoromethyl groups in . Fluorine’s smaller size and electronegativity may enhance binding specificity in biological targets.
- Chlorinated analogs (e.g., II.13.0 ) exhibit higher lipophilicity, favoring membrane penetration in agrochemicals, whereas the hydroxymethyl group in the target compound improves aqueous solubility.
The N,O-bidentate group in enables coordination with transition metals, a feature absent in the target compound but critical for catalytic applications.
Synthetic Routes :
- Compounds like II.13.0 employ formylbenzamide intermediates and LiBr-mediated coupling, whereas simpler benzamides (e.g., ) use direct acylation. The target compound’s synthesis likely follows a hybrid approach, balancing steric hindrance from the cyclopropane with reactivity of the hydroxymethyl group.
Biological Activity: Chlorinated/trifluoromethylated derivatives (e.g., ) are explicitly designed for crop protection, leveraging halogenated motifs for pest resistance. The target compound’s fluorine and hydroxymethyl groups may reduce environmental persistence while maintaining efficacy. The acetamide analog demonstrates how backbone flexibility (acetamide vs. benzamide) alters bioactivity, though its phenoxy group suggests a divergent mode of action.
Biological Activity
2-Fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and a cyclopropyl moiety, suggests that it may interact with biological targets in ways that could be therapeutically beneficial.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C12H14FNO
- IUPAC Name : this compound
The fluorine atom is believed to enhance the compound's stability and its ability to interact with various biological targets, making it a subject of interest in drug development.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various therapeutic effects, including:
- Tumor Growth Suppression : By inhibiting enzymes involved in cell proliferation.
- Reduction of Inflammation : Through modulation of inflammatory pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound may exhibit several promising biological activities:
- Anticancer Activity : Preliminary studies have suggested that it may inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways.
- Anti-inflammatory Properties : The compound has been explored for its potential to mitigate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits growth in cancer cell lines | , |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Enzyme Inhibition | Binds to active sites of specific enzymes |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3,4-Difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide | Multiple fluorine atoms; benzamide core | Investigated for anti-inflammatory properties |
| 5-Bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | Bromine substitution; additional hydroxy groups | Potentially enhanced solubility |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound in various biological assays. For instance:
- In Vitro Studies : Cell viability assays have shown that the compound effectively reduces the proliferation of specific cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Studies : Research involving enzyme assays has demonstrated that the compound inhibits key enzymes implicated in tumor growth and inflammation, supporting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
